6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 748730-76-9 . It has a molecular weight of 277.95 and its IUPAC name is 6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The InChI code for 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is 1S/C7H6Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Antituberculosis Agents
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry. Some examples of imidazo[1,2-a]pyridine, including 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Antiproliferative Activity
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine derivatives have shown high antiproliferative activity and selectivity against cancer cells, showing no toxicity in normal fibroblasts . In another study, 2-aryl-2,3-dihydroquinolin-4 (1 H)-ones, which could potentially include 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine, were investigated for their antiproliferative activity against MCF-7 breast cancer cell lines .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine are Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them crucial in the development and progression of cancers .
Mode of Action
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine interacts with its targets, the PI3Ks, by inhibiting their activity . This inhibition disrupts the PI3K signaling pathway, leading to a decrease in the aforementioned cellular functions that are typically overactive in cancer cells .
Biochemical Pathways
The compound affects the PI3K signaling pathway . This pathway is involved in many cellular functions, including cell growth and survival. By inhibiting PI3Ks, the compound disrupts this pathway, potentially leading to reduced growth and survival of cancer cells .
Result of Action
The result of the compound’s action is a significant anti-proliferative activity . This means it can inhibit the growth of cells, particularly cancer cells, which proliferate rapidly and uncontrollably .
properties
IUPAC Name |
6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNWLMOUQKJXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C(C2=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine |
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